molecular formula C6H7BrN2O B7899602 3-Bromo-6-ethoxypyridazine

3-Bromo-6-ethoxypyridazine

Cat. No.: B7899602
M. Wt: 203.04 g/mol
InChI Key: OCFWMYJMPNJDRH-UHFFFAOYSA-N
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Description

3-Bromo-6-ethoxypyridazine: is a heterocyclic compound with the molecular formula C₆H₇BrN₂O . It belongs to the pyridazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at position 3 and an ethoxy group at position 6 makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-ethoxypyridazine typically involves the bromination of 6-ethoxypyridazine. One common method includes the reaction of 6-ethoxypyridazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced at the 3-position of the pyridazine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-ethoxypyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted pyridazines can be obtained.

    Oxidation Products: Oxidized derivatives of pyridazine.

    Reduction Products: Reduced forms of the pyridazine ring.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Chemistry: 3-Bromo-6-ethoxypyridazine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study the interactions of pyridazine derivatives with biological targets. It is also explored for its potential antimicrobial and antiviral properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs targeting various diseases.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethoxypyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • 3-Bromo-6-methoxypyridazine
  • 3-Bromo-6-chloropyridazine
  • 3-Bromo-6-isopropylpyridazine

Comparison: 3-Bromo-6-ethoxypyridazine is unique due to the presence of the ethoxy group, which imparts different chemical and physical properties compared to its analogs. For instance, the ethoxy group can influence the compound’s solubility, reactivity, and binding affinity to biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

3-bromo-6-ethoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFWMYJMPNJDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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